

# Comprehensive Technical Guide: CECR2 Bromodomain Function and Role in Cat Eye Syndrome

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## Introduction to CECR2 and Bromodomain Biology

The **Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2)** gene encodes a **bromodomain-containing protein** that functions as a critical epigenetic regulator involved in **chromatin remodeling** and transcriptional control. Located on chromosome 22q11.21, CECR2 spans approximately 100 kb of DNA comprising 19 exons and encodes a protein of 1464 amino acids with several isoforms generated through alternative splicing. The CECR2 protein is a multidomain nuclear factor containing an N-terminal DDT domain (DNA-binding homeobox and different transcription factors), an AT-hook motif, and a C-terminal bromodomain. The DDT and AT-hook domains facilitate DNA binding, while the bromodomain specifically recognizes **acetylated lysine residues** on histone proteins, positioning CECR2 as a key "reader" in the epigenetic regulatory landscape [1] [2].

Bromodomains are evolutionarily conserved **epigenetic reader modules** of approximately 110 amino acids that specifically recognize acetylated lysine residues, a fundamental post-translational modification on histone tails and non-histone proteins. The human genome encodes 61 bromodomains across 46 distinct proteins, which are categorized based on structural and functional similarities. These domains adopt a characteristic **four-helix bundle structure** ( $\alpha Z$ ,  $\alpha A$ ,  $\alpha B$ , and  $\alpha C$ ) with two interhelical loops (ZA and BC) that form the acetyl-lysine binding pocket. A highly conserved asparagine residue in the BC loop typically forms a hydrogen bond with the acetyl-lysine carbonyl oxygen, facilitating specific recognition. CECR2

belongs to the non-BET family of bromodomains and exhibits distinct structural features that differentiate it from other bromodomain family members [3] [4].

## Molecular Mechanisms of CECR2 Bromodomain Function

### Chromatin Remodeling Complexes

CECR2 functions as a regulatory subunit of the **CECR2-containing remodeling factor (CERF)** complex, an ATP-dependent chromatin remodeling complex. CERF incorporates ISWI-family ATPases—either **SMARCA1 (SNF2L)** or **SMARCA5 (SNF2H)**—which utilize ATP hydrolysis to slide nucleosomes along DNA, thereby modulating DNA accessibility and nucleosome spacing. This chromatin remodeling activity facilitates critical cellular processes including transcription, replication, and DNA repair. Through its bromodomain, CECR2 directs the CERF complex to specific genomic locations by recognizing acetylated histone marks, ultimately influencing **chromatin accessibility** and gene expression patterns in developmental processes such as neurulation and spermatogenesis [1] [2].

The CECR2 bromodomain exhibits **distinct binding modes** when interacting with different types of ligands. Structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have revealed that CECR2-BRD undergoes conformational adaptations upon binding to various acetylated targets. Critical residues including **Asn514** and **Asp464** play essential roles in acetyl-lysine recognition and binding dynamics. The CECR2 bromodomain remains monomeric in solution and exhibits differential conformational responses upon ligand binding, suggesting adaptive recognition mechanisms that enable its function in diverse biological contexts [1] [5].

### Histone and Non-Histone Ligand Recognition

The CECR2 bromodomain demonstrates **selective binding affinity** for acetylated histone H3 and H4 ligands, with a marked preference for multi-acetylated over mono-acetylated targets. Through high-throughput peptide binding assays and isothermal titration calorimetry, researchers have quantified these

interactions, revealing the highest affinity for tetra-acetylated histone H4. The table below summarizes key quantitative binding data for CECR2 bromodomain interactions:

Table 1: CECR2 Bromodomain Binding Affinities

Ligand Target	Binding Affinity	Specific Structural Features	Functional Consequences
<b>Tetra-acetylated H4</b>	Highest affinity	Preferential engagement with multiple acetylated residues	Transcriptional activation in euchromatic regions
<b>Acetylated RelA (K310)</b>	Micromolar affinity (Kd ~ $\mu$ M)	Distinct binding mode vs. histones	NF- $\kappa$ B pathway activation; inflammatory gene expression
<b>Multi-acetylated H3</b>	High affinity	Modulation by neighboring PTMs (methylation, phosphorylation)	Chromatin remodeling at specific gene promoters
<b>Mono-acetylated targets</b>	Lower affinity	Single acetyl-lysine engagement	Basal chromatin association

The CECR2 bromodomain also recognizes acetylated **non-histone proteins**, most notably the **RelA (p65) subunit of NF- $\kappa$ B** acetylated at lysine 310 (K310ac). This interaction employs a distinctive binding mode compared to histone recognition and plays a critical role in inflammatory signaling pathways. The binding to acetylated RelA occurs with micromolar affinity and contributes to the transcriptional activity of NF- $\kappa$ B, linking CECR2 to the regulation of **inflammatory responses** and cancer progression. Functional mutagenesis studies have validated the roles of specific residues in these interactions, with Asn514 and Asp464 being particularly important for ligand specificity and binding dynamics [1] [5] [2].

## DNA Damage Response and Cellular Functions

Beyond its roles in transcriptional regulation, CECR2 participates in the **DNA damage response (DDR)**. Screening of bromodomain-containing proteins identified CECR2 as a potential DDR regulator, with its bromodomain overexpression suppressing  $\gamma$ -H2AX formation—a key marker of DNA double-strand breaks.

This suggests that CECR2 may play a regulatory role in managing the DDR, possibly through its ability to bind chromatin and influence accessibility at damage sites. The bromodomain's recognition of acetylated lysine residues appears crucial for this function, as small-molecule inhibitors targeting the CECR2 bromodomain disrupt its role in DNA damage signaling [2] [6].

CECR2 also contributes to **cellular reprogramming** and pluripotency acquisition. The transcription factor SALL4, important for maintaining pluripotency, directly activates CECR2 expression. In turn, CECR2 forms a remodeling complex with SWI/SNF family members to help overcome epigenetic barriers during reprogramming. This function highlights CECR2's role in **epigenetic plasticity** and its potential application in regenerative medicine approaches [2] [7].

## Role of CECR2 in Cat Eye Syndrome

### Genetic Basis of Cat Eye Syndrome

**Cat Eye Syndrome (CES)**, also known as Schmid-Fraccaro syndrome, is a rare genetic disorder classically characterized by a triad of features: **iris coloboma** (resulting in a cat-eye appearance), **anal atresia**, and **preauricular pits or tags**. However, CES presents as a multisystem disorder with highly variable expressivity, potentially affecting ocular, cardiac, renal, gastrointestinal, skeletal, and neurodevelopmental systems. The syndrome arises from a **supernumerary marker chromosome** derived from chromosome 22, resulting in partial tetrasomy (four copies) or trisomy (three copies) of the 22q11.1-q11.2 region. The CES critical region (CESCR) encompasses approximately 1.5-2 Mb and contains multiple dosage-sensitive genes, including CECR2, whose dysregulation is believed to contribute to the diverse phenotypic features of CES [8] [9].

The genetic alterations in CES most commonly occur de novo through spontaneous recombination events during meiosis, with breakpoints clustering within low-copy-repeat regions flanking 22q11. High-resolution genomic mapping techniques such as **array comparative genomic hybridization (aCGH)** and **fluorescence in situ hybridization (FISH)** have enabled precise delineation of the supernumerary chromosome and identification of breakpoints, which is crucial for definitive diagnosis and genotype-phenotype correlations. In approximately 90% of CES cases, the marker chromosome contains two extra

copies of the proximal 22q11 region (tetrasomy), while a smaller proportion exhibits a single additional copy (trisomy). Rare familial cases occur when a parent carries a balanced translocation or mosaicism [8].

## CECR2 Gene Dosage Effects in CES Pathogenesis

Evidence from human studies and animal models supports the role of **CECR2 gene dosage** in the pathogenesis of CES features. Analysis of patients with unusually small supernumerary marker chromosomes has helped narrow the CES critical region, with CECR2 emerging as a strong candidate gene for several core features of the syndrome. A study of a three-generation pedigree with a small 600 kb interstitial triplication identified CECR2 as one of only three genes in the minimal critical region associated with anal malformations, preauricular tags/pits, and renal anomalies—cardinal features of CES [9].

Mouse models with deleterious mutations in *Cecr2* recapitulate many abnormal features present in human CES patients, despite representing loss-of-function rather than gain-of-function scenarios. This paradoxical similarity between duplication and loss-of-function phenotypes suggests that precise **CECR2 dosage** is critical for normal development. *Cecr2* mutant mice exhibit **coloboma**, **microphthalmia**, and specific skeletal, kidney, and heart defects at variable penetrance depending on genetic background. The observed strain-specific differences in penetrance mirror the variability seen in human CES patients, providing insights into modifier gene effects. These findings position CECR2 as a key contributor to CES pathology and establish *Cecr2* mutant mice as valuable models for studying the syndrome's pathogenesis [9].

Table 2: CECR2-Related Phenotypes in Mouse Models and Human Cat Eye Syndrome

Phenotypic Feature	Cecr2 Mutant Mice	Human CES Patients	Penetrance Notes
Ocular defects	Coloboma, microphthalmia	Iris coloboma (40-60%)	Strain-dependent in mice
Heart defects	Structural abnormalities	Various defects (50-63%)	Major cause of morbidity
Kidney anomalies	Malformations	Renal anomalies (31%)	Detected by ultrasound
Skeletal defects	Vertebral/rib anomalies	Skeletal defects (29-73%)	Variable presentation

Phenotypic Feature	Cecr2 Mutant Mice	Human CES Patients	Penetrance Notes
Ear abnormalities	Not specifically reported	Preauricular tags/pits (81-87%)	Common but not universal
Neural tube defects	Exencephaly	Not typically associated	Embryonic lethality in mice

## CECR2 in Cancer and Disease Pathways

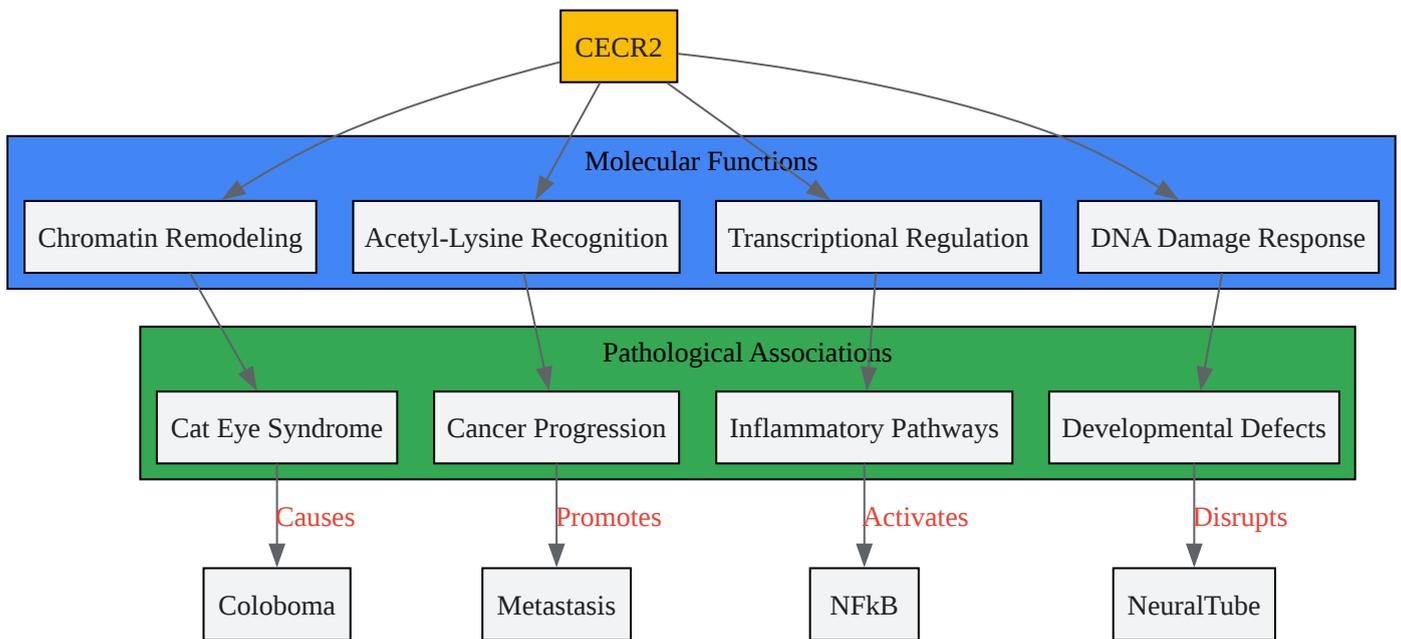
### Role in Cancer Progression and Metastasis

CECR2 has emerged as a significant contributor to **cancer progression** and **metastasis** through multiple mechanisms. Frequent overexpression of CECR2 has been reported in several cancers, including breast, colorectal, and glioblastomas, where it strongly correlates with poor prognosis. Mechanistically, CECR2 facilitates tumor progression through its interaction with the acetylated RelA subunit of NF- $\kappa$ B, mediating transcription of pro-metastatic gene clusters. This interaction enhances **NF- $\kappa$ B signaling** and increases expression of pro-inflammatory and pro-metastatic factors, creating a microenvironment conducive to tumor growth and dissemination [2].

CECR2 also modulates the **tumor immune microenvironment** by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages (TAMs), thereby promoting immune evasion and metastasis. In breast cancer models, CECR2 upregulation in metastases has been linked to enhanced chromatin accessibility and activation of metastasis-promoting genes through mechanisms involving NF- $\kappa$ B and RELA recruitment. These findings establish CECR2 as both a contributor to malignancy and a potentially valuable **biomarker for prognosis** and therapeutic stratification in cancer patients [2].

### Chromatin-Mediated Transcriptional Regulation in Disease

As a chromatin remodeling factor, CECR2 influences disease processes through its ability to regulate **gene expression programs**. The diagram below illustrates the molecular and pathological functions of CECR2:



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CECR2-mediated chromatin remodeling can alter the expression of key developmental genes, potentially explaining its role in congenital disorders. During neural tube development, proper CECR2 function is essential for regulating mesenchymal/ectodermal transcription factors. Disruption of this regulation leads to mis-expression of genes critical for neural tube closure, resulting in defects such as exencephaly. Similarly, in the context of CES, altered CECR2 dosage may disrupt normal developmental gene expression patterns, contributing to the diverse congenital anomalies observed in affected individuals [9] [7].

## Experimental Methods for Studying CECR2 Bromodomain

### Binding Assays and Structural Characterization

The investigation of CECR2 bromodomain function employs a range of **biophysical and biochemical techniques** to characterize its ligand interactions and structural properties. The **dCypher binding assay** represents a high-throughput approach for quantifying CECR2 bromodomain interactions with modified histone peptides and nucleosomes. In this method, GST-tagged CECR2 bromodomain is incubated with biotinylated histone peptides or nucleosomes in a 384-well plate format, followed by detection using AlphaLISA glutathione acceptor and streptavidin donor beads. Binding curves are generated by measuring Alpha counts and analyzed using nonlinear regression to determine relative EC50 values, providing quantitative data on binding affinity and specificity [5].

**Isothermal titration calorimetry (ITC)** provides direct measurement of binding thermodynamics by monitoring heat changes during the titration of acetylated peptides into the CECR2 bromodomain solution. This technique yields precise dissociation constants (Kd), stoichiometry (n), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ), offering insights into the molecular forces driving acetyl-lysine recognition. Additionally, **Nuclear Magnetic Resonance (NMR) spectroscopy** enables detailed structural characterization of CECR2 bromodomain dynamics and conformational changes upon ligand binding. NMR chemical shift perturbations particularly in the ZA and BC loops, reveal residues critical for acetyl-lysine recognition and provide information about binding-induced structural adjustments [1] [5].

## Functional Characterization and Cellular Assays

**Functional mutagenesis** of critical CECR2 bromodomain residues, particularly Asn514 and Asp464, has elucidated their roles in ligand specificity and binding dynamics. These studies typically involve site-directed mutagenesis to generate variant proteins, which are then characterized using the binding assays described above to determine how specific mutations affect acetyl-lysine recognition. **X-ray crystallography** of CECR2 bromodomain in complex with acetylated peptides or small-molecule inhibitors provides atomic-resolution structural information, revealing detailed interaction networks and conformational adaptations. The cocrystal structure of CECR2 with compound 6 (PDB 5V84) at 2.7 Å resolution confirmed the binding mode and revealed induced-fit conformational changes accommodating the ligand [1] [6].

For cellular functional studies, **chromatin fractionation assays** demonstrate that CECR2 bromodomain inhibitors cause a shift of CECR2 from chromatin-bound to chromatin-unbound fractions, confirming target engagement and functional disruption in cells. **Fluorescence recovery after photobleaching (FRAP)** assays measure the mobility of GFP-tagged CECR2 in live cells, with increased mobility indicating reduced

chromatin binding upon inhibitor treatment. Additionally, **gene expression analysis** through RNA sequencing or qRT-PCR evaluates the transcriptional consequences of CECR2 bromodomain inhibition, particularly for NF- $\kappa$ B target genes and other pathways regulated by CECR2 [2] [6].

Table 3: Key Experimental Methods for CECR2 Bromodomain Characterization

Method	Application	Key Output Parameters	Technical Considerations
<b>dCypher Binding Assay</b>	High-throughput screening of peptide interactions	Relative EC50 values	Requires specialized peptide libraries and detection system
<b>Isothermal Titration Calorimetry</b>	Quantitative binding affinity measurement	Kd, stoichiometry, $\Delta H$ , $\Delta S$	Requires high protein concentrations; measures true thermodynamics
<b>NMR Spectroscopy</b>	Structural dynamics and binding interface mapping	Chemical shift perturbations, relaxation parameters	Limited to smaller proteins or domains; isotope labeling needed
<b>X-ray Crystallography</b>	Atomic-resolution structure determination	Electron density maps, atomic coordinates	Requires crystallization; may capture specific conformational states
<b>Cellular FRAP Assay</b>	In vivo chromatin binding assessment	Recovery half-time, mobile fraction	Measures compound cell permeability and target engagement

## Therapeutic Targeting of CECR2 Bromodomain

### CECR2 Bromodomain Inhibitors: Development and Mechanisms

The development of **selective CECR2 bromodomain inhibitors** represents an emerging therapeutic strategy for cancers and potentially other diseases involving CECR2 dysregulation. Two prominent inhibitors have

been reported: **NVS-CECR2-1**, identified through collaboration between the Structural Genomics Consortium and Novartis, and **GNE-886**, developed as part of a non-BET bromodomain probe discovery platform. **NVS-CECR2-1** demonstrates high-affinity activity with a CECR2 AlphaScreen IC50 of 47 nM and strong cellular activity in FRAP assays at 0.1  $\mu$ M concentration. The compound effectively disrupts CECR2's interaction with chromatin, shifting it from chromatin-bound to unbound fractions [2] [6].

GNE-886 originated from screening an internal medicinal chemistry collection, with subsequent structure-based optimization yielding a potent and selective CECR2 inhibitor. The compound features a **pyrrolopyridone chemical scaffold** that serves as an acetyl-lysine mimetic, forming hydrogen-bonding interactions with the conserved Asn514 residue. Introduction of an N-allyl substituent and specific amide modifications enhanced selectivity against other bromodomains, particularly BRD4, BRD9, and TAF1(2). A cocrystal structure of a related compound (6) bound to CECR2 (PDB 5V84) confirmed the binding mode, revealing hydrophobic interactions with the WPF shelf and gatekeeper Tyr520, along with a water-mediated interaction between the protonated piperidine and Asp464 [6].

## Therapeutic Applications and Future Directions

CECR2 inhibition presents a promising approach for modulating **transcriptional programs** in cancer and inflammatory diseases. In breast cancer models, CECR2 bromodomain inhibition disrupts NF- $\kappa$ B-mediated transcription of pro-metastatic genes, potentially limiting cancer progression and metastasis. Additionally, by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages, CECR2 inhibitors may modulate the tumor microenvironment to enhance anti-tumor immunity. Beyond oncology, CECR2 targeting may offer therapeutic benefits in inflammatory conditions given its role in NF- $\kappa$ B signaling, though these applications remain less explored [2].

Future directions in CECR2-targeted therapeutics include the development of **degrader technologies** such as proteolysis-targeting chimeras (PROTACs) that would eliminate CECR2 protein rather than merely inhibit its function. Combination therapies pairing CECR2 inhibitors with other epigenetic modulators or conventional chemotherapeutic agents may also enhance efficacy and overcome resistance mechanisms. As research continues to elucidate the full spectrum of CECR2 functions in normal physiology and disease, additional therapeutic applications will likely emerge, potentially including developmental disorders where CECR2 dosage plays a pathogenic role [2] [4].

## Conclusion

The CECR2 bromodomain represents a fascinating epigenetic reader module with distinct structural and functional characteristics that differentiate it from other bromodomain family members. Through its ability to recognize acetylated lysine residues on both histone and non-histone proteins, CECR2 directs chromatin remodeling activities to specific genomic locations, influencing gene expression programs critical for development, DNA damage response, and disease pathogenesis. Its role in Cat Eye Syndrome highlights the importance of proper gene dosage for normal development, while its involvement in cancer progression underscores its potential as a therapeutic target. Ongoing research continues to elucidate the molecular mechanisms of CECR2 function and explore therapeutic applications of CECR2 bromodomain inhibition, particularly in oncology. The development of selective inhibitors such as GNE-886 and **NVS-CECR2-1** provides valuable tool compounds for probing CECR2 biology and establishes a foundation for future therapeutic development. As our understanding of CECR2's diverse functions expands, so too will opportunities to target this epigenetic reader for therapeutic benefit across multiple disease contexts.

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